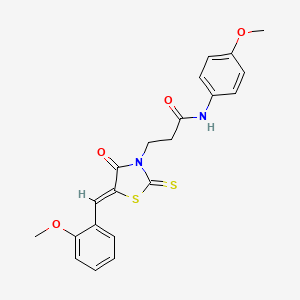

(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)propanamide

Description

(Z)-3-(5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)propanamide is a thiazolidinone derivative characterized by a 2-methoxybenzylidene moiety at the 5-position of the thiazolidinone core and a 4-methoxyphenyl-substituted propanamide group at the 3-position. The Z-configuration of the benzylidene double bond is critical for maintaining structural rigidity and biological activity . Thiazolidinones are renowned for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-26-16-9-7-15(8-10-16)22-19(24)11-12-23-20(25)18(29-21(23)28)13-14-5-3-4-6-17(14)27-2/h3-10,13H,11-12H2,1-2H3,(H,22,24)/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEILGNYKCGYPG-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)propanamide typically involves a multi-step process:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable amine with carbon disulfide and an α-haloketone under basic conditions.

Substitution with Methoxybenzylidene Group: The thiazolidinone intermediate is then reacted with 2-methoxybenzaldehyde in the presence of a base to form the methoxybenzylidene derivative.

Formation of Final Compound: The final step involves the reaction of the methoxybenzylidene derivative with 4-methoxyphenylpropanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a related compound was shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times .

Key Findings:

- Active Compounds : Certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae.

- Fungal Activity : The antifungal activity was also notable, with MIC values ranging from 0.004 to 0.06 mg/mL against fungi like Trichoderma viride .

Anticancer Applications

The anticancer potential of (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)propanamide has been investigated through various studies focusing on its effects on breast cancer cell lines.

Case Study: Les-3331

A related thiazolidinone derivative, Les-3331, was synthesized and evaluated for its cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells. The study utilized flow cytometry to assess apoptosis induction and mitochondrial membrane potential changes .

Results:

- Cytotoxicity : Les-3331 showed significant cytotoxic effects at concentrations of 1 µM and 5 µM, leading to a decrease in mitochondrial membrane potential in treated cells.

- Mechanism of Action : The compound's mechanism involved the induction of apoptosis via caspase activation, indicating its potential as an effective anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substituents on the thiazolidinone core for enhancing biological activity. For example, the presence of methoxy groups has been linked to improved potency against cancer cell lines and bacterial strains .

Comparative Data Table

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazolidinone core is known to inhibit certain enzymes, which could be a key aspect of its mechanism. Additionally, the methoxybenzylidene and methoxyphenyl groups may enhance its binding affinity to molecular targets.

Comparison with Similar Compounds

Key Structural Differences:

Benzylidene Substituents :

- Propanamide Substituents: Target Compound: 4-Methoxyphenyl (polar, hydrogen-bond acceptor). : 3-Hydroxyphenyl (hydrogen-bond donor). : 2-Hydroxyphenyl (ortho-substitution, steric effects). : 4-Methylphenyl (non-polar, lipophilic).

Impact on Properties:

- Electronic Effects : Methoxy groups (target) enhance resonance stabilization compared to methyl () or chloro () substituents .

- Steric Effects : Ortho-substituted hydroxy groups () may hinder binding to flat enzymatic active sites compared to para-substituted methoxy groups (target) .

- Solubility: Polar groups (e.g., methoxy in target) improve aqueous solubility relative to non-polar substituents (e.g., methyl in ) .

Physicochemical Properties

Biological Activity

The compound (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)propanamide is a thioxothiazolidin derivative that has garnered attention for its potential biological activities. This article delves into its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various studies and data.

Chemical Structure

The structure of the compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thioxothiazolidine derivatives. The compound has shown promising activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In a comparative study, several thioxothiazolidine derivatives were synthesized and tested for their antibacterial activity. The results indicated that compounds with similar structural features exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a derivative with a similar thioxothiazolidine core demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin and streptomycin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (μM) | MBC (μM) | Bacterial Strain |

|---|---|---|---|

| Compound A | 37.9 - 113.8 | 57.8 - 118.3 | S. aureus |

| Compound B | 248 - 372 | 372 - 1240 | MRSA |

| Compound C | 43 - 172 | Not applicable | E. coli |

Anticancer Activity

Thioxothiazolidine derivatives have also been evaluated for their cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Against K562 and MCF7 Cell Lines

A study investigated the cytotoxic activity of various thioxothiazolidine compounds against K562 (human chronic myeloid leukemia) and MCF7 (breast cancer) cell lines. The results showed that certain derivatives exhibited significant cytotoxicity, indicating potential as anticancer agents.

| Compound | IC50 (μM) K562 | IC50 (μM) MCF7 |

|---|---|---|

| Compound A | 15.5 | 20.0 |

| Compound B | 12.0 | 18.5 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been evaluated, particularly its ability to inhibit acetylcholinesterase (AChE).

Case Study: AChE Inhibition

In a structure-activity relationship study, several thioxothiazolidine derivatives were tested for their AChE inhibitory activities. The findings suggested that modifications in the molecular structure significantly affected the inhibitory potency.

| Compound | IC50 (μM) AChE |

|---|---|

| Compound A | 0.58 ± 0.08 |

| Compound B | 0.72 ± 0.085 |

The proposed mechanism of action for the antimicrobial activity of thioxothiazolidine derivatives involves the inhibition of key bacterial enzymes such as MurB, which is crucial for bacterial cell wall synthesis . For anticancer activity, the induction of apoptosis in cancer cells has been suggested as a possible pathway.

Q & A

Advanced Question

- Recrystallization : Use mixed solvents like DMF-ethanol or DMF-acetic acid to enhance solubility gradients and crystal formation .

- Chromatography : Gradient elution with ethyl acetate/hexane mixtures on silica gel columns resolves closely related isomers .

What safety precautions are critical when handling this compound?

Basic Question

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First-aid measures : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

How should contradictions in spectroscopic data during structural elucidation be resolved?

Advanced Question

- Cross-validation : Compare NMR (¹H/¹³C), IR (C=O/C=S stretches), and mass spectrometry (molecular ion peaks) to identify inconsistencies .

- Computational modeling : DFT calculations predict NMR chemical shifts or IR vibrational modes to validate experimental data .

Which spectroscopic techniques are essential for characterizing this compound?

Basic Question

- ¹H/¹³C NMR : Assign methoxy, benzylidene, and thioxothiazolidinone protons/carbons .

- IR spectroscopy : Identify key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

What challenges arise in maintaining stereochemical integrity during synthesis?

Advanced Question

- Isomerization risk : The Z-configuration may isomerize to E under prolonged heating; monitor reaction progress via TLC .

- Steric effects : Bulky substituents (e.g., 4-methoxyphenyl) stabilize the Z-form by hindering rotation around the C=N bond .

How should a stability study under varying pH and temperature conditions be designed?

Advanced Question

- Accelerated degradation : Expose the compound to buffers (pH 1–13) at 40–60°C for 1–4 weeks, followed by HPLC analysis to track decomposition .

- Light sensitivity : Conduct UV-visible spectroscopy to assess photodegradation kinetics .

What storage conditions are recommended to ensure compound stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.